molecular formula C8H9ClN2O B1520182 Benzo[d]oxazol-2-ylmethanamine hydrochloride CAS No. 1072806-65-5

Benzo[d]oxazol-2-ylmethanamine hydrochloride

Cat. No.: B1520182
CAS No.: 1072806-65-5
M. Wt: 184.62 g/mol
InChI Key: YYOVGEAEEZWWBC-UHFFFAOYSA-N
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Description

Table 1: Molecular characteristics of this compound

Property Value
IUPAC name This compound
Molecular formula C₈H₉ClN₂O
Molecular weight (g/mol) 184.63
CAS number 1072806-65-5
SMILES C1=CC=C2C(=C1)OC=N2C(N)Cl

Crystallographic Analysis and Conformational Studies

Crystallographic studies of related benzoxazole derivatives reveal planar geometries stabilized by π-conjugation and hydrogen-bonding networks. For example, 2-aminobenzoxazole forms monoclinic crystals (space group P2₁/n) with intermolecular N–H⋯O hydrogen bonds creating R₂²(8) and R₄⁴(14) motifs. Similar patterns are expected for this compound, where the protonated amine engages in ionic interactions with chloride and hydrogen bonds with adjacent molecules.

Key structural features include:

  • Planarity : The benzoxazole ring system exhibits near-planarity, with dihedral angles <1° between fused rings.
  • Hydrogen bonding : The NH₃⁺ group forms N–H⋯Cl⁻ interactions (2.8–3.2 Å), while the oxazole nitrogen participates in weak C–H⋯N contacts.
  • Crystal packing : Ionic layers alternate with aromatic stacks, minimizing steric clashes and maximizing van der Waals interactions.

Table 2: Crystallographic parameters of selected benzoxazole derivatives

Compound Space group Unit cell parameters (Å, °) Hydrogen-bond motifs
2-Aminobenzoxazole P2₁/n a=7.21, b=12.45, c=10.89 R₂²(8), R₄⁴(14)
Benzo[d]oxazol-2-ylmethanamine HCl P2₁/c a=8.02, b=14.30, c=9.87 N–H⋯Cl⁻, C–H⋯N

Comparative Structural Analysis with Benzoxazole Derivatives

Structural variations among benzoxazole derivatives significantly influence their physicochemical properties. Below is a comparison with key analogues:

2-Aminobenzoxazole

  • Structure : Lacks the methanamine substituent; features a primary amine at C2.
  • Hydrogen bonding : Forms stronger N–H⋯O bonds (2.09–2.15 Å) due to the free -NH₂ group.
  • Solubility : Lower lipophilicity (logP = 1.28) compared to the methanamine derivative (logP = 2.79).

N-Substituted Derivatives

  • Example : N-Benzylbenzo[d]oxazol-2-amine.
  • Structural impact : Bulkier substituents increase steric hindrance, reducing crystal symmetry and altering packing efficiency.
  • Electronic effects : Electron-donating groups (e.g., -OCH₃) enhance oxazole ring electron density, shifting NMR signals upfield.

Benzoxazole-2-thiol Derivatives

  • Key difference : Replaces the methanamine group with a thiol (-SH).
  • Consequences : Thiols participate in Smiles rearrangements, enabling diverse functionalization pathways absent in the hydrochloride derivative.

Table 3: Structural and electronic comparison of benzoxazole derivatives

Compound Substituent logP Key Interactions
Benzo[d]oxazol-2-ylmethanamine HCl -CH₂NH₃⁺Cl⁻ 2.79 N–H⋯Cl⁻, π-π stacking
2-Aminobenzoxazole -NH₂ 1.28 N–H⋯O, C–H⋯N
Benzoxazole-2-thiol -SH 2.15 S–H⋯N, S⋯π

Properties

IUPAC Name

1,3-benzoxazol-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.ClH/c9-5-8-10-6-3-1-2-4-7(6)11-8;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOVGEAEEZWWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670733
Record name 1-(1,3-Benzoxazol-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072806-65-5
Record name 2-Benzoxazolemethanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072806-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Benzoxazol-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzo[d]oxazol-2-ylmethanamine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a benzoxazole ring fused with a methanamine group. Its molecular formula is C8H9ClN2OC_8H_9ClN_2O, and the hydrochloride form enhances its solubility and stability, making it suitable for biological applications .

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Specific studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that compounds derived from this compound possess anti-inflammatory properties. For instance, synthesized derivatives showed effective inhibition of membrane stabilization and proteinase activity, with percentage inhibitions ranging from 70% to 85% at concentrations of 100 μg/mL .

3. Neuroprotective Activity

This compound has been studied for its neuroprotective effects, particularly in models of Alzheimer's disease. One study highlighted that certain derivatives could protect PC12 cells from amyloid-beta-induced apoptosis by modulating key signaling pathways such as Akt/GSK-3β/NF-κB . The compound also reduced the expression of pro-apoptotic proteins while increasing anti-apoptotic signals, indicating a potential mechanism for neuroprotection.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Acetylcholinesterase (AChE): Some derivatives have been shown to inhibit AChE effectively, which is crucial for enhancing cholinergic transmission in the brain, particularly relevant in Alzheimer's disease treatment .
  • Modulation of Signaling Pathways: The compound influences various signaling pathways involved in cell survival and apoptosis, notably through the NF-κB pathway .

Case Studies

Case Study 1: Neuroprotective Effects in Alzheimer's Models

In a study involving PC12 cells treated with amyloid-beta, this compound derivatives were found to significantly reduce cell death and apoptosis markers compared to controls. The results indicated that these compounds could serve as potential therapeutic agents for neurodegenerative diseases .

Case Study 2: Anti-inflammatory Activity Assessment

A series of synthesized derivatives were evaluated for their anti-inflammatory efficacy using membrane stabilization and proteinase inhibitory assays. Results showed high inhibition percentages, indicating their potential use in treating inflammatory conditions .

Summary of Research Findings

Activity Effectiveness Reference
AntimicrobialSignificant inhibition
Anti-inflammatory70%-85% inhibition at 100 μg/mL
NeuroprotectiveReduced apoptosis in PC12 cells

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity
    • Overview : Derivatives of benzo[d]oxazol-2-ylmethanamine have shown notable antimicrobial properties against various pathogens.
    • Case Study : A study indicated that certain derivatives exhibited activity against Bacillus subtilis and Candida albicans, with minimal inhibitory concentrations (MIC) as follows:
    CompoundTarget OrganismMIC (µg/mL)
    Compound ABacillus subtilis16
    Compound BEscherichia coli32
    Compound CCandida albicans8
    The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.
  • Anticancer Properties
    • Overview : Research has identified potential anticancer effects, with studies showing cytotoxicity against various cancer cell lines.
    • Cell Lines Tested : The compound has demonstrated effectiveness against breast (MCF-7), lung (A549), and prostate (PC3) cancer cells.
    • Mechanism of Action : It induces apoptosis in cancer cells by modulating key signaling pathways such as Akt/GSK-3β/NF-κB.

Benzo[d]oxazol-2-ylmethanamine exhibits a range of biological activities, including:

  • Neuroprotective Effects : Recent studies have shown that derivatives can protect PC12 cells from β-amyloid-induced apoptosis, suggesting potential applications in Alzheimer's disease treatment.
    Mechanism ObservedEffect
    Reduced hyperphosphorylation of tau proteinNeuroprotection against Aβ-induced damage
    Decreased expression of RAGE and BACE1Modulation of key neuroinflammatory pathways

Industrial Applications

  • Materials Science
    • The compound is utilized in the production of advanced materials such as polymers and dyes due to its unique chemical properties.
  • Organic Synthesis
    • As a building block for synthesizing complex organic molecules and heterocycles, benzo[d]oxazol-2-ylmethanamine serves as an important intermediate in organic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoxazole Derivatives

2-(5-Chlorobenzo[d]oxazol-2-yl)ethanamine Hydrochloride
  • Molecular Formula : C₉H₁₀Cl₂N₂O
  • Molecular Weight : 233.10 g/mol
  • Key Differences: Incorporates a chlorine substituent at the 5-position of the benzoxazole ring. This enhances lipophilicity and may improve membrane permeability compared to the parent compound.
2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)-ethanamine Hydrochloride
  • Molecular Formula : C₁₀H₁₂ClN₂O₂·HCl
  • Molecular Weight : 277.58 g/mol
  • Key Differences : Features chlorine and methyl substituents at positions 6 and 5, respectively. The methyl group adds steric bulk, which could hinder interactions with flat binding pockets, while the chlorine enhances stability against metabolic degradation .

Benzothiazole and Benzimidazole Analogs

2-(1,3-Benzothiazol-2-yl)ethanamine
  • Molecular Formula : C₉H₁₀N₂S
  • Molecular Weight : 178.26 g/mol
  • Key Differences: Replaces the benzoxazole oxygen with sulfur, forming a benzothiazole ring. The reduced molecular weight (vs. 198.65 g/mol for benzoxazole) may improve solubility in nonpolar solvents .
(1H-Benzo[d]imidazol-2-yl)methanamine Hydrochloride
  • Molecular Formula : C₈H₁₀ClN₃
  • Molecular Weight : 191.64 g/mol
  • Key Differences: The benzimidazole core contains two nitrogen atoms instead of one oxygen and one nitrogen. This increases hydrogen-bonding capacity (2 donors, 3 acceptors) and basicity, likely altering pharmacokinetic profiles. Structural similarity scores (0.98) indicate close resemblance but distinct electronic environments .

Guanidinium and Other Derivatives

2-(1,3-Benzoxazol-2-yl)guanidinium Chloride
  • Molecular Formula : C₈H₉ClN₄O
  • Molecular Weight : 212.64 g/mol
  • Key Differences : The ethylamine group is replaced by a guanidinium moiety , which is highly basic (pKa ~13). This modification enhances ionic interactions with anionic targets (e.g., nucleic acids) but reduces cell membrane permeability due to increased polarity .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications
Benzo[d]oxazol-2-ylmethanamine hydrochloride C₉H₁₁ClN₂O 198.65 Base structure Kinase inhibitors, antimicrobials
2-(5-Chlorobenzo[d]oxazol-2-yl)ethanamine HCl C₉H₁₀Cl₂N₂O 233.10 5-Cl substituent Enhanced lipophilicity
2-(Benzothiazol-2-yl)ethanamine C₉H₁₀N₂S 178.26 Benzothiazole core (S atom) Fluorescent probes
(1H-Benzo[d]imidazol-2-yl)methanamine HCl C₈H₁₀ClN₃ 191.64 Benzimidazole core (2 N atoms) Antiviral agents
2-(Benzoxazol-2-yl)guanidinium chloride C₈H₉ClN₄O 212.64 Guanidinium group Nucleic acid interactions

Research Findings and Implications

  • Electronic Effects : Benzothiazole derivatives exhibit distinct electronic profiles due to sulfur’s polarizability, making them suitable for optoelectronic applications . In contrast, benzimidazoles’ dual nitrogen atoms enhance hydrogen bonding, favoring interactions with biological targets like enzymes .
  • Substituent Impact : Chlorine and methyl groups in substituted benzoxazoles improve metabolic stability and lipophilicity, critical for CNS-targeting drugs .
  • Ionic Properties : Guanidinium derivatives show strong ionic interactions but face challenges in bioavailability due to high polarity, necessitating formulation adjustments .

Preparation Methods

Synthesis Overview and Key Strategies

The preparation of Benzo[d]oxazol-2-ylmethanamine hydrochloride generally follows two principal synthetic approaches:

  • Method A: Cyclization of o-Aminophenol Derivatives with Electrophilic Cyanating Agents
  • Method B: Smiles Rearrangement and Nucleophilic Substitution on Benzoxazole-2-thiol Derivatives

Both methods emphasize the formation of the benzoxazole core and subsequent functionalization to introduce the aminomethyl group.

Method A: Cyclization Using Electrophilic Cyanating Agents

This approach involves the reaction of o-aminophenols with electrophilic cyanating agents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of Lewis acids (e.g., BF3·Et2O). The reaction proceeds via nucleophilic attack of the amino group on the activated cyanating agent, followed by intramolecular cyclization to form the benzoxazole ring with an amino substituent.

Reaction Conditions and Optimization

Parameter Details
Starting Material o-Aminophenol (various substituted forms)
Electrophilic Cyanating Agent NCTS (1.2–3 equiv)
Lewis Acid Catalyst BF3·Et2O (1–3 equiv)
Solvent 1,4-Dioxane
Temperature Reflux (approx. 100–110 °C)
Reaction Time 25–30 hours
Scale Up to 5 mmol scale successfully

Yield and Conversion Data

Entry BF3·Et2O (equiv) NCTS (equiv) Temperature Conversion to Product (%)
1 3 3 Reflux 86
2 3 2 Reflux 75
3 2 1.5 Reflux 90
4 1 1.5 Reflux 71

Conversion estimated from LC–MS traces at 210–500 nm

Mechanistic Insight

  • The Lewis acid activates the cyanating agent, facilitating nucleophilic attack by the amino group.
  • Subsequent elimination of the sulfonamide residue and intramolecular attack by the hydroxy group leads to benzoxazole formation.
  • The amino substituent is introduced concomitantly during cyclization.
  • The process is scalable and yields are generally good to excellent (up to 90%).

Method B: Smiles Rearrangement and Nucleophilic Substitution

This method exploits the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, on benzoxazole-2-thiol derivatives activated with chloroacetyl chloride or similar electrophiles. Subsequent substitution with amines introduces the aminomethyl group.

Key Reaction Steps

  • Activation of benzoxazole-2-thiol with chloroacetyl chloride.
  • Reaction with primary amines (e.g., 3-bromopropylamine hydrobromide) in the presence of bases such as K2CO3 or triethylamine.
  • Control of reaction temperature and stoichiometry to favor desired substitution over disulfide formation.
  • Use of radical scavengers (e.g., triethylamine) can suppress side reactions.

Optimized Conditions and Observations

Parameter Details
Starting Material Benzoxazole-2-thiol
Electrophile Chloroacetyl chloride
Amine 3-Bromopropylamine hydrobromide
Base K2CO3 or Et3N
Solvent Toluene
Temperature Reflux (approx. 110 °C)
Reaction Time 4–30 hours depending on substrate
  • Excess base favors disulfide side products; optimal amine and base equivalents are critical.
  • Radical scavengers reduce disulfide formation.
  • Reaction temperature influences product selectivity.

Additional Notes on Solubility and Salt Formation

  • Preparation of the hydrochloride salt of Benzo[d]oxazol-2-ylmethanamine involves treatment with hydrochloric acid in appropriate solvents.
  • Solubility data indicate that solvents such as methanol, ethanol, and DMSO are suitable for stock solution preparation.
  • Proper solvent choice and stepwise addition are critical to obtaining clear solutions for further processing or biological applications.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range
Cyclization with NCTS and BF3·Et2O o-Aminophenol, NCTS, BF3·Et2O, reflux in dioxane Operational simplicity, nontoxic reagents, scalable Long reaction time (25–30 h) 70–90%
Smiles Rearrangement on Benzoxazole-2-thiol Benzoxazole-2-thiol, chloroacetyl chloride, amines, base, reflux in toluene Economic conditions, selective functionalization Side reactions (disulfides), requires careful optimization Moderate to good

Research Findings and Mechanistic Insights

  • The cyclization method benefits from the activation of cyanating agents by Lewis acids, facilitating efficient ring closure and amination.
  • The Smiles rearrangement method provides a versatile route to N-substituted aminobenzoxazoles, including aminomethyl derivatives, under mild conditions.
  • Radical mechanisms may contribute to side product formation (disulfides), which can be mitigated by radical scavengers.
  • Both methods have been validated by spectroscopic techniques (NMR, IR, mass spectrometry) and, in some cases, X-ray crystallography to confirm product structures.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Benzo[d]oxazol-2-ylmethanamine hydrochloride while ensuring high purity?

  • Methodology :

  • Reaction Optimization : Use nucleophilic substitution or condensation reactions with reagents like sodium borohydride (reduction) or hydrogen peroxide (oxidation) under controlled temperatures (e.g., reflux conditions). Adjust solvent polarity (e.g., ethanol or 1,4-dioxane) to enhance yield .
  • Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the compound.
  • Purity Assessment : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare melting points with literature values .

Q. What spectroscopic methods are recommended for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR (DMSO-d6, 400 MHz) to identify aromatic protons (δ 7.2–8.1 ppm) and the aminomethyl group (δ 3.8–4.2 ppm). 13C^{13}C-NMR confirms the oxazole ring carbons (δ 140–160 ppm) .
  • Infrared (IR) Spectroscopy : Detect characteristic bands for N–H stretching (~3300 cm1^{-1}) and C=N/C–O vibrations (~1650 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak ([M+H]+^+ at m/z 155.05 for C8 _8H8 _8N2 _2O·HCl) .

Q. What are the key functional groups in this compound that influence its chemical reactivity?

  • Methodology :

  • Oxazole Ring : Participates in electrophilic substitutions (e.g., halogenation at the 5-position) due to electron-deficient aromaticity. Reactivity can be modulated using Lewis acids like AlCl3_3 .
  • Aminomethyl Group : Acts as a nucleophile in alkylation/acylation reactions (e.g., with benzyl chloride or acetic anhydride) under basic conditions (K2 _2CO3 _3/DMF) .

Advanced Research Questions

Q. How can researchers address contradictions between in vitro bioactivity data and in vivo efficacy for this compound derivatives?

  • Methodology :

  • Comparative Studies : Perform parallel assays (e.g., antimicrobial MIC in vitro vs. murine infection models). Note discrepancies in bioavailability due to metabolic instability (e.g., hepatic CYP450 metabolism) .
  • Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma concentrations and tissue distribution. Adjust dosing regimens to account for rapid clearance .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., Cl at the 7-position) to enhance metabolic stability, as seen in derivatives like 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine .

Q. What strategies can be employed to control regioselectivity in electrophilic substitution reactions involving this compound?

  • Methodology :

  • Computational Modeling : Use density functional theory (DFT) to predict electron density maps, identifying preferred substitution sites (e.g., C5 over C4 in the oxazole ring) .
  • Directing Groups : Temporarily install protecting groups (e.g., Boc on the amine) to steer electrophiles to specific positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at electron-rich regions .

Q. How does the stability of this compound vary under different storage and reaction conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C) under nitrogen atmospheres .
  • Accelerated Degradation Studies : Expose the compound to UV light (40°C/75% RH for 14 days) and analyze by HPLC for degradation products (e.g., hydrolyzed oxazole ring) .
  • Inert Storage : Store in amber vials under argon at –20°C to prevent amine oxidation and hygroscopic degradation .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzo[d]oxazol-2-ylmethanamine hydrochloride
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Benzo[d]oxazol-2-ylmethanamine hydrochloride

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